![molecular formula C25H22N4O4S B11450770 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B11450770.png)

2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

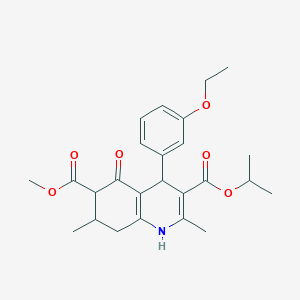

2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives This compound is characterized by its unique structure, which includes a nitrobenzyl group, a thioether linkage, and a tetrahydropyrimidoquinoline core

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((4-Nitrobenzyl)thio)-5-(p-Tolyl)-7,8,9,10-Tetrahydropyrimido[4,5-b]chinolin-4,6(3H,5H)-dion umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyrimidochinolin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, um den Pyrimidochinolin-Kern zu bilden.

Einführung der Nitrobenzylgruppe: Die Nitrobenzylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein geeignetes Nitrobenzylbromid mit dem Pyrimidochinolin-Zwischenprodukt reagiert.

Bildung der Thioether-Bindung: Die Thioether-Bindung wird gebildet, indem das Nitrobenzyl-Zwischenprodukt unter milden Bedingungen mit einer Thiolverbindung umgesetzt wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben beschriebenen Synthesewegs beinhalten, um Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung von Hochdurchsatzreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollen, um Konsistenz und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((4-Nitrobenzyl)thio)-5-(p-Tolyl)-7,8,9,10-Tetrahydropyrimido[4,5-b]chinolin-4,6(3H,5H)-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Thioether-Bindung kann nucleophile Substitutionsreaktionen mit geeigneten Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nucleophile Substitutionsreaktionen verwenden oft Reagenzien wie Alkylhalogenide oder Acylchloride.

Hauptprodukte

Oxidation: Umwandlung der Nitrogruppe in eine Nitroso- oder Aminogruppe.

Reduktion: Bildung des entsprechenden Amin-Derivats.

Substitution: Einführung verschiedener funktioneller Gruppen an der Thioether-Bindung.

Wissenschaftliche Forschungsanwendungen

2-((4-Nitrobenzyl)thio)-5-(p-Tolyl)-7,8,9,10-Tetrahydropyrimido[4,5-b]chinolin-4,6(3H,5H)-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird auf sein Potenzial als Antikrebsmittel untersucht, da es mit DNA interagieren und die Zellproliferation hemmen kann.

Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Biologische Studien: Es wird in Studien verwendet, um seine Interaktion mit biologischen Makromolekülen und sein Potenzial als Therapeutikum zu verstehen.

Wirkmechanismus

Der Wirkmechanismus von 2-((4-Nitrobenzyl)thio)-5-(p-Tolyl)-7,8,9,10-Tetrahydropyrimido[4,5-b]chinolin-4,6(3H,5H)-dion beinhaltet seine Interaktion mit molekularen Zielstrukturen wie DNA und Enzymen. Die Nitrobenzylgruppe kann eine bioreduktive Aktivierung durchlaufen, was zur Bildung reaktiver Zwischenprodukte führt, die DNA alkylieren können und so die DNA-Replikation und -Transkription hemmen. Dies führt zur Hemmung der Zellproliferation und Induktion von Apoptose in Krebszellen.

Wirkmechanismus

The mechanism of action of 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with molecular targets such as DNA and enzymes. The nitrobenzyl group can undergo bioreductive activation, leading to the formation of reactive intermediates that can alkylate DNA, thereby inhibiting DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-((4-Nitrophenyl)thio)-5-(p-Tolyl)-7,8,9,10-Tetrahydropyrimido[4,5-b]chinolin-4,6(3H,5H)-dion

- 2-((4-Aminobenzyl)thio)-5-(p-Tolyl)-7,8,9,10-Tetrahydropyrimido[4,5-b]chinolin-4,6(3H,5H)-dion

Einzigartigkeit

Die Einzigartigkeit von 2-((4-Nitrobenzyl)thio)-5-(p-Tolyl)-7,8,9,10-Tetrahydropyrimido[4,5-b]chinolin-4,6(3H,5H)-dion liegt in seiner spezifischen Kombination von funktionellen Gruppen, die eine besondere chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein der Nitrobenzylgruppe und der Thioether-Bindung unterscheidet sie von anderen ähnlichen Verbindungen und bietet einzigartige Möglichkeiten für chemische Modifikationen und Anwendungen in verschiedenen Bereichen.

Eigenschaften

Molekularformel |

C25H22N4O4S |

|---|---|

Molekulargewicht |

474.5 g/mol |

IUPAC-Name |

5-(4-methylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |

InChI |

InChI=1S/C25H22N4O4S/c1-14-5-9-16(10-6-14)20-21-18(3-2-4-19(21)30)26-23-22(20)24(31)28-25(27-23)34-13-15-7-11-17(12-8-15)29(32)33/h5-12,20H,2-4,13H2,1H3,(H2,26,27,28,31) |

InChI-Schlüssel |

GAIDHNANKMHJOQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11450691.png)

![N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B11450692.png)

![4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline](/img/structure/B11450701.png)

![2-[(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl]benzonitrile](/img/structure/B11450703.png)

![ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11450704.png)

![4-(Diethylsulfamoyl)-N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11450725.png)

![Methyl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11450732.png)

![N-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11450746.png)

![N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11450748.png)

![N-(2,4-dimethylphenyl)-2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B11450751.png)

![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11450759.png)

![2-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11450762.png)

![7-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11450765.png)